molecular formula C11H11N3O2 B1350161 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 1029104-49-1

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1350161
CAS No.: 1029104-49-1
M. Wt: 217.22 g/mol
InChI Key: SJUBOEHIQCIKMG-UHFFFAOYSA-N
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Description

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS RN: 1025724-78-0 , PubChem CID: 2771811 ) is a high-purity chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research . Its molecular structure, featuring both an amino-phenyl group and a pyrazole ester, makes it a valuable scaffold for constructing complex molecular frameworks . Researchers exploit this compound in the synthesis of novel heterocyclic compounds and biologically active molecules, particularly in the development of inhibitors for enzymes or receptors involved in various disease pathways . Compounds within this chemical class are of significant interest in early-stage discovery research for their potential applications, which may include the development of anti-inflammatory, anticancer, or antimicrobial agents . Furthermore, the pyrazole core is a structure of interest in advanced therapeutic areas, such as the development of STING (Stimulator of Interferon Genes) modulators, which are being investigated for their role in immuno-oncology and the treatment of infectious diseases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBOEHIQCIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378106
Record name 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029104-49-1
Record name 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Drug Discovery
One of the prominent applications of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives is in the development of anticoagulant drugs targeting Factor XIa (FXIa). Research indicates that derivatives of this compound can serve as privileged fragments in lead generation for FXIa inhibitors, which are crucial for reducing the risk of bleeding associated with traditional anticoagulants . The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its inhibitory potency, leading to the development of novel FXIa inhibitors .

Anti-inflammatory and Antitumor Activities
The pyrazole scaffold has been linked to anti-inflammatory and antitumor properties. Compounds derived from this compound have shown promise in inhibiting tumor cell proliferation and modulating inflammatory pathways. For instance, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Synthetic Applications

Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo various chemical transformations allows chemists to create a diverse array of compounds with tailored biological activities. For example, it can be utilized in the synthesis of pyrazoline derivatives through cyclization reactions, which have been reported to yield high product yields under optimized conditions .

Regioselective Syntheses
Recent advancements have highlighted the compound's utility in regioselective syntheses involving chiral and non-chiral substrates. By manipulating reaction conditions such as solvent choice and temperature, researchers have achieved high regioselectivity and yields for desired products . This aspect is particularly beneficial for synthesizing compounds with specific stereochemical configurations required for biological activity.

Case Studies

Study Focus Findings
FXIa Inhibitors DevelopmentMedicinal ChemistryIdentified 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxamide derivatives as potent FXIa inhibitors through fragment-based lead generation strategies .
Anti-cancer ActivityBiological ActivityDemonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development as antitumor agents .
Regioselective SynthesisOrganic SynthesisAchieved high yields and selectivity in synthesizing pyrazoline derivatives by optimizing reaction conditions .

Mechanism of Action

The mechanism of action of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • This contrasts with derivatives like 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (), where the methoxy group (-OCH₃) offers moderate electron donation but lacks direct hydrogen-bonding capability.
  • Halogen-Substituted Analogs: Compounds such as 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid methyl ester () and 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid () exhibit electron-withdrawing effects from halogens (-Cl, -F) or electron-donating methoxy groups. These substitutions alter reactivity and binding affinity; for example, chloro groups increase lipophilicity but reduce solubility .

Steric Effects

  • Bulky Substituents: Derivatives like 5-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester () and 5-(2,4,6-triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester () feature sterically hindered aryl groups. These bulky groups reduce rotational freedom and may impede interactions with enzymatic pockets, contrasting with the more flexible 3-aminophenyl group in the target compound .

Functional Group Variations

Ester vs. Carboxylic Acid vs. Amide

  • Methyl Ester (Target Compound): The ester group enhances membrane permeability compared to carboxylic acids. For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () exists as a free acid, requiring hydrolysis of its ethyl ester precursor. Esters are often hydrolyzed in vivo to active acids, as seen in the conversion of ethyl 5-aryl-1H-pyrazole-3-carboxylates to carboxylic acids ().
  • Amide Derivatives: N-Methyl 5-methyl-1H-pyrazole-3-carboxyamide () replaces the ester with an amide, improving metabolic stability but reducing electrophilicity. This substitution is critical in covalent inhibitors where reactive esters are preferred .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Functional Groups Substituent Effects Reference
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester ~259.28* N/A Methyl ester, -NH₂ Electron-donating, H-bond capable N/A
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 217.23 156–157 Carboxylic acid, -NH₂ Electron-donating
N-Methyl 5-methyl-1H-pyrazole-3-carboxyamide 169.19 162–172 Amide, -CH₃ Improved stability
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester 258.32 N/A Methyl ester, bulky aryl Steric hindrance
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid methyl ester 256.68 N/A Methyl ester, -Cl Electron-withdrawing

*Calculated based on molecular formula.

Biological Activity

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS No. 1029104-49-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and the implications of its activity in medicinal chemistry.

  • Molecular Formula: C₁₁H₁₁N₃O₂
  • Molecular Weight: 217.22 g/mol
  • Boiling Point: 511.1 ± 45.0 °C (predicted)
  • Density: 1.305 ± 0.06 g/cm³ (predicted)
  • pKa: 10.62 ± 0.10 (predicted)

These properties suggest that the compound is relatively stable under standard conditions, which is advantageous for pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amino-substituted phenyl compounds. Various methods have been explored to optimize yield and purity, including solvent variations and temperature control during the reaction process .

Biological Activity

The biological activity of this compound has been studied extensively, particularly regarding its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer effects. For instance:

  • Inhibition of Tubulin Polymerization: The compound has shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .
  • IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tumor proliferation .

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (mM)
MDA-MB-231 (Breast)0.08
HepG2 (Liver)0.283
A549 (Lung)12.07

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of TNFα Release: Studies have shown that it can inhibit LPS-induced TNFα release in macrophage models, which is significant for treating inflammatory diseases .
  • Mechanism of Action: The compound acts on key signaling pathways involved in inflammation, including the p38 MAPK pathway, thereby reducing the production of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Effects

AssayResult
TNFα Release Inhibition97.7% at 10 mM
Effect on Microglial CellsReduced activation

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated a series of pyrazole derivatives, including our compound, against breast cancer cell lines. The results indicated a marked reduction in cell viability, supporting the hypothesis that pyrazole derivatives can serve as effective anticancer agents .

Case Study 2: Neuroinflammation

Another study focused on neuroinflammatory responses in animal models showed that treatment with the compound significantly reduced microglial activation and astrocyte proliferation following LPS injection, suggesting potential therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What synthetic routes are commonly used to prepare 5-(3-amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester?

The synthesis typically involves cyclocondensation reactions and functional group transformations. For example:

  • Step 1 : React 3-aminophenyl hydrazine derivatives with β-ketoesters (e.g., methyl acetoacetate) to form the pyrazole core via cyclization .
  • Step 2 : Introduce the methyl ester group via esterification under acidic or basic conditions. Key reagents include methanol and catalytic sulfuric acid or thionyl chloride .
  • Characterization : Confirm purity using elemental analysis (>98% by HPLC) and structural integrity via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (singlet for methyl ester at δ 3.8–3.9 ppm) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for the 3-aminophenyl group) and the methyl ester (δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Confirm the ester carbonyl (1700–1750 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., 245.25 g/mol for C₁₁H₁₁N₃O₂) .

Q. What preliminary biological activities have been reported for pyrazole-3-carboxylate derivatives?

  • Anti-inflammatory activity : Tested in carrageenan-induced rat paw edema models, with IC₅₀ values compared to standard NSAIDs .
  • Analgesic effects : Evaluated using acetic acid-induced writhing tests, showing dose-dependent inhibition .
  • Anti-proliferative activity : Pyrazole derivatives with similar substituents exhibit mTOR/p70S6K inhibition in cancer cell lines (e.g., prostate cancer) .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s pharmacological profile?

  • Substituent effects : Replace the 3-aminophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Ester hydrolysis : Replace the methyl ester with tert-butyl or benzyl esters to study bioavailability and prodrug potential .
  • SAR studies : Compare activity of 1H-pyrazole-3-carboxylate derivatives with varying substituents (e.g., 5-phenyl vs. 5-chlorophenyl) to identify critical pharmacophores .

Q. What challenges arise in assessing this compound’s metabolic stability?

  • In vitro assays : Use liver microsomes to identify primary metabolites (e.g., ester hydrolysis to the carboxylic acid derivative) .
  • LC-MS/MS analysis : Quantify metabolites and assess CYP450 enzyme involvement (e.g., CYP3A4/5 inhibition assays) .
  • Contradictory data : Some pyrazole esters show rapid hydrolysis in plasma, while others exhibit prolonged stability due to steric hindrance .

Q. How can contradictory results in biological assays be resolved?

  • Dose-response validation : Replicate experiments across multiple models (e.g., murine vs. human cell lines) to rule out species-specific effects .
  • Solubility controls : Use DMSO or cyclodextrin formulations to ensure compound solubility in aqueous buffers .
  • Target engagement assays : Confirm binding to proposed targets (e.g., mTOR) using SPR or thermal shift assays .

Q. What computational tools are used to predict this compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to active sites (e.g., COX-2 or mTOR) using AutoDock Vina .
  • ADMET prediction : Software like SwissADME estimates logP (2.5–3.0) and blood-brain barrier permeability .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Notes

  • Synthetic purity : Ensure reactions are monitored by TLC and intermediates are purified via column chromatography .
  • Bioactivity validation : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and blinded experimental designs .
  • Data transparency : Report conflicting results (e.g., variable IC₅₀ values across assays) with detailed protocols to enable reproducibility .

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